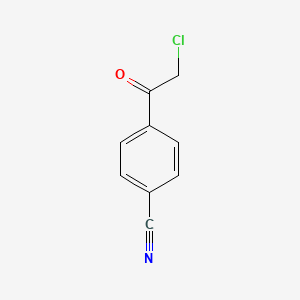

4-(2-chloroacetyl)benzonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-chloroacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHNCFIXYHXVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193794 | |

| Record name | Benzonitrile, 4-(chloroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40805-50-3 | |

| Record name | Benzonitrile, 4-(chloroacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040805503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(chloroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chloroacetyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-chloroacetyl)benzonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-chloroacetyl)benzonitrile is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a reactive α-chloro ketone and a versatile nitrile group, makes it a valuable precursor for the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds that form the core of many pharmaceutical agents[1]. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a particular focus on its application as a key intermediate in drug development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the development of robust analytical methods.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | [2] |

| Molecular Weight | 179.61 g/mol | [2] |

| CAS Number | 40805-50-3 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Cyanophenacyl chloride, α-Chloro-4'-cyanoacetophenone | [2] |

| Appearance | Solid | |

| Boiling Point | 340.1 °C at 760 mmHg | |

| Flash Point | 159.5 °C | |

| Density | 1.26 g/cm³ | |

| XLogP3 | 1.8 | [2] |

Structural Elucidation

The structure of this compound is characterized by a benzonitrile core substituted at the 4-position with a chloroacetyl group.

References

4-(2-chloroacetyl)benzonitrile CAS number and supplier

An In-depth Technical Guide to 4-(2-chloroacetyl)benzonitrile for Drug Discovery Professionals

Introduction

This compound, also known as 4-cyanophenacyl chloride, is a bifunctional crystalline solid of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a reactive α-chloro ketone (a chloroacetyl group) and a versatile nitrile moiety on a benzene scaffold, establishes it as a valuable intermediate for constructing complex heterocyclic systems. The electrophilic nature of the chloroacetyl group makes it a prime target for nucleophilic substitution, while the nitrile group offers a handle for further chemical transformations such as hydrolysis to carboxylic acids or reduction to primary amines.

This dual reactivity is expertly leveraged in the synthesis of advanced pharmaceutical agents. Most notably, it serves as a critical starting material for the construction of the thiazole ring in isavuconazole, a broad-spectrum triazole antifungal agent.[1] This guide provides an in-depth overview of its chemical properties, a robust laboratory-scale synthesis protocol, key synthetic applications, and essential safety and handling information for researchers, scientists, and drug development professionals.

Physicochemical & Spectroscopic Properties

The fundamental properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 40805-50-3 | [2][3][4][5] |

| Molecular Formula | C₉H₆ClNO | [2][5] |

| Molecular Weight | 179.61 g/mol | [3] |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-Cyanophenacyl chloride, α-Chloro-4'-cyanoacetophenone | [2] |

| Appearance | Solid (typically white to off-white) | [6] |

| Boiling Point | 340.1 °C at 760 mmHg | [2] |

| Density | 1.26 g/cm³ | [2] |

| Flash Point | 159.5 °C |[2] |

Analytical Characterization

Confirming the identity and purity of this compound is critical. Below are the expected spectroscopic signatures.

Table 2: Spectroscopic Data

| Technique | Expected Data | Source(s) |

|---|---|---|

| ¹H NMR | In CDCl₃, the spectrum is expected to show a characteristic AB quartet for the aromatic protons (δ ≈ 7.8-8.1 ppm) and a sharp singlet for the methylene protons (CH₂) adjacent to the carbonyl and chlorine (δ ≈ 4.5 ppm). This is analogous to the reported spectrum of the bromo-variant. | |

| ¹³C NMR | Spectra are available for review in public databases. Expected signals include those for the nitrile (C≡N), carbonyl (C=O), methylene (-CH₂Cl), and four distinct aromatic carbons. | [7] |

| Mass Spec (MS) | The mass spectrum will show the molecular ion peak corresponding to its exact mass (179.01 g/mol ). | [5] |

| Infrared (IR) | Key stretches include a strong absorption for the C=O group (around 1700 cm⁻¹) and the C≡N group (around 2230 cm⁻¹). |[5] |

Synthesis and Purification

While commercially available, this compound can be readily prepared in a laboratory setting via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of benzonitrile with chloroacetyl chloride using a strong Lewis acid catalyst.

Causality of Experimental Design

The Friedel-Crafts acylation is the method of choice due to its directness and efficiency.

-

Reactants : Benzonitrile is used as the aromatic substrate. The nitrile group is a meta-director and deactivating, which can make the reaction slower than with benzene itself, but the para-product is still readily formed. Chloroacetyl chloride serves as the acylating agent, providing the required chloroacetyl moiety.

-

Catalyst : Aluminum chloride (AlCl₃) is a powerful Lewis acid that coordinates with the chloroacetyl chloride to form a highly electrophilic acylium ion (or a reactive complex), which is necessary to overcome the aromaticity of the benzonitrile ring. Unlike in catalytic alkylations, the AlCl₃ catalyst forms a strong complex with the resulting ketone product, deactivating it and preventing further reactions. This is a self-validating aspect of the protocol that prevents over-acylation. Consequently, the catalyst must be used in stoichiometric amounts or greater.

-

Solvent : A non-reactive, inert solvent like dichloromethane (DCM) or carbon disulfide is typically used to dissolve the reactants without participating in the reaction.

-

Workup : The reaction is quenched by carefully adding it to ice-cold acid (e.g., HCl). This serves two purposes: it hydrolyzes the aluminum chloride catalyst and breaks the AlCl₃-ketone complex, liberating the final product.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).

-

Solvent : Add anhydrous dichloromethane (DCM) via cannula and cool the resulting suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition : Add chloroacetyl chloride (1.05 eq) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Substrate Addition : After the addition is complete, add benzonitrile (1.0 eq) dropwise over 30 minutes. Ensure the internal temperature does not rise significantly.

-

Reaction : Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Quench : Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic.

-

Extraction : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing : Combine the organic layers and wash successively with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or isopropanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct reactive sites, allowing for sequential and regioselective modifications.

References

- 1. prepchem.com [prepchem.com]

- 2. Benzonitrile, 4-(chloroacetyl)- | C9H6ClNO | CID 142493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. minio.scielo.br [minio.scielo.br]

- 4. rsc.org [rsc.org]

- 5. Benzonitrile, 4-(chloroacetyl)- (9CI)(40805-50-3) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | 40805-50-3 [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

A Guide to the Safe Handling of 4-(2-chloroacetyl)benzonitrile for Research and Development

Introduction: Understanding the Molecule and Its Reactivity

4-(2-chloroacetyl)benzonitrile is a bifunctional organic molecule of significant interest in medicinal chemistry and drug discovery. It serves as a valuable building block, or intermediate, for the synthesis of more complex molecular architectures. Its utility stems from the two reactive sites it possesses: a nitrile group (-C≡N) and an α-chloroacetyl group (-COCH₂Cl). The electrophilic nature of the carbon adjacent to the chlorine atom makes it a target for nucleophilic substitution, a common strategy in the construction of pharmaceutical compounds.

However, the very reactivity that makes this compound a useful synthetic tool also dictates the need for stringent safety protocols. The α-chloroacetyl moiety, in particular, classifies this compound as a potent lachrymator and alkylating agent, capable of reacting with biological nucleophiles such as amino and sulfhydryl groups found in proteins and DNA. This inherent reactivity profile is the foundation for the specific handling precautions detailed in this guide. This document is intended for researchers, chemists, and drug development professionals, providing a deep dive into the safety data and handling procedures necessary to work with this compound safely.

Hazard Identification and GHS Classification

A thorough understanding of a chemical's hazards is the cornerstone of laboratory safety. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that inform its handling and storage.

According to data aggregated from multiple suppliers, the GHS classifications are as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

-

Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[1]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[1]

-

Serious Eye Damage (Category 1), H318: Causes serious eye damage.[1]

-

Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[1]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.[1]

The signal word for this compound is "Danger" [1][2]. The pictograms associated with these hazards are the skull and crossbones (or exclamation mark for lower acute toxicity), corrosion, and health hazard symbols.

Expert Insight: The "Serious Eye Damage" classification (H318) is particularly critical. This is a direct consequence of the compound's lachrymatory nature. Lachrymators are substances that react with the moisture in the eyes to produce acids (in this case, likely hydrochloric acid), causing pain, tearing, and potentially severe, irreversible damage. The α-chloro ketone structure is a classic feature of lachrymatory agents.

Summary of GHS Classifications

| Hazard Class | Category | Hazard Statement (H-code) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Physicochemical Properties and Stability

Understanding the physical state and reactivity of this compound is crucial for its proper storage and handling.

| Property | Value |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol [1] |

| Appearance | Solid |

| Boiling Point | 340.1°C at 760 mmHg |

| Flash Point | 159.5°C |

| Density | 1.26 g/cm³ |

Stability and Reactivity:

-

Stability: The compound is stable under recommended storage conditions.

-

Incompatible Materials: It should be kept away from strong oxidizing agents[3].

-

Hazardous Decomposition Products: Upon combustion, it may produce hazardous gases including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas[3].

Safe Handling and Personal Protective Equipment (PPE)

Given its hazard profile, a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All work with this compound, including weighing, transferring, and setting up reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors[4].

-

Ventilation: Ensure adequate general ventilation in the laboratory to supplement the local exhaust of the fume hood[3][5].

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly[3][5].

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the "Serious Eye Damage" and "Skin Irritation" classifications.

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times. Due to the severe risk to the eyes, a face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing[3][4].

-

Hand Protection: Wear disposable nitrile gloves to protect against accidental contact. It is critical to inspect gloves before use and to use proper removal techniques to avoid skin contamination. If prolonged contact is possible, heavier gloves should be considered, and the manufacturer's breakthrough time data should be consulted. Always wash hands thoroughly after handling the compound[4][6].

-

Skin and Body Protection: A lab coat must be worn and kept buttoned. For procedures with a higher risk of splashes or spills, an acid-resistant apron should be worn over the lab coat[7]. Full-length pants and closed-toe shoes are mandatory in the laboratory[7][8].

Storage and Disposal Protocols

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area[3][9]. Some suppliers recommend storage at 2-8°C under an inert atmosphere[2].

-

The storage area should be separate from incompatible materials, such as strong oxidizing agents[3].

-

Clearly label the container with the chemical name and all relevant GHS hazard pictograms and statements.

Waste Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain[8].

-

Contaminated materials, such as gloves, bench paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.

-

Unused or waste this compound should be disposed of through a licensed hazardous waste disposal company[6].

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear, pre-planned response is essential.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][5][10]. Time is critical to prevent permanent eye damage.

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[3][10].

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention[10][11].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][5].

Accidental Release Measures (Spills)

For a small spill of the solid material inside a chemical fume hood:

-

Ensure appropriate PPE is worn.

-

Gently sweep up the material to avoid generating dust.

-

Place the spilled material into a designated, labeled hazardous waste container.

-

Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse like acetone), and collect the cleaning materials as hazardous waste.

For larger spills or spills outside of a fume hood, evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.

Workflow for Spill Response

The following diagram outlines the logical steps for responding to a spill of this compound.

Caption: Workflow for responding to a spill of this compound.

Conclusion

This compound is a valuable reagent whose utility is matched by its potential hazards. Its classification as a lachrymator and an acutely toxic substance requires a disciplined and informed approach to safety. By understanding the causality behind its hazards—rooted in its chemical structure and reactivity—and by rigorously applying the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can mitigate the risks and handle this compound with confidence and safety.

References

- 1. Benzonitrile, 4-(chloroacetyl)- | C9H6ClNO | CID 142493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. fishersci.com [fishersci.com]

- 4. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 8. artsci.usu.edu [artsci.usu.edu]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Spectroscopic Guide to 4-(2-chloroacetyl)benzonitrile: Unveiling Molecular Structure through NMR, IR, and MS Data

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-(2-chloroacetyl)benzonitrile, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of spectra, this guide delves into the causality behind experimental choices and the logic of spectral interpretation, ensuring a thorough understanding of the molecule's structural characterization.

Introduction: The Significance of this compound

This compound is a bifunctional molecule of significant interest in organic synthesis. Its structure incorporates a reactive α-chloro ketone moiety and a versatile nitrile group, making it a valuable building block for the construction of more complex molecular architectures, including heterocyclic compounds with potential therapeutic applications. Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic understanding of this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.08 | Doublet (d) | 2H | H-2, H-6 |

| 7.85 | Doublet (d) | 2H | H-3, H-5 |

| 4.80 | Singlet (s) | 2H | H-11 |

The ¹H NMR spectrum displays a characteristic pattern for a 1,4-disubstituted benzene ring. The two doublets at 8.08 and 7.85 ppm, each integrating to two protons, correspond to the aromatic protons. The downfield shift of the doublet at 8.08 ppm is attributed to the deshielding effect of the adjacent electron-withdrawing acetyl group. Consequently, these signals are assigned to the protons ortho to the acetyl group (H-2 and H-6). The doublet at 7.85 ppm is assigned to the protons ortho to the nitrile group (H-3 and H-5). The singlet at 4.80 ppm, integrating to two protons, is characteristic of the methylene protons (H-11) adjacent to the carbonyl group and the chlorine atom. The electronegativity of both the carbonyl and the chlorine atom results in a significant downfield shift for these protons.

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer is used for data acquisition.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4 s

-

Spectral width: -2 to 12 ppm

-

-

Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Caption: Workflow for ¹H NMR analysis.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 190.5 | C-9 (C=O) |

| 138.2 | C-4 |

| 132.8 | C-2, C-6 |

| 129.5 | C-3, C-5 |

| 117.8 | C-7 (CN) |

| 116.5 | C-1 |

| 45.4 | C-11 (CH₂Cl) |

The ¹³C NMR spectrum is consistent with the proposed structure. The signal at 190.5 ppm is characteristic of a ketone carbonyl carbon (C-9). The aromatic region shows four signals, as expected for a symmetrically 1,4-disubstituted benzene ring. The quaternary carbon attached to the nitrile group (C-1) appears at 116.5 ppm, while the carbon attached to the acetyl group (C-4) is found further downfield at 138.2 ppm due to the stronger electron-withdrawing nature of the acetyl group. The signals for the protonated aromatic carbons (C-2, C-6 and C-3, C-5) appear at 132.8 and 129.5 ppm, respectively. The nitrile carbon (C-7) resonates at 117.8 ppm. The aliphatic carbon of the chloroacetyl group (C-11) is observed at 45.4 ppm, shifted downfield by the adjacent chlorine and carbonyl groups.

-

Sample Preparation: The same sample prepared for ¹H NMR spectroscopy is used.

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Number of scans: 512-1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Acquisition time: 1.5 s

-

Spectral width: 0 to 220 ppm

-

-

Processing: The FID is Fourier transformed with an exponential line broadening of 1-2 Hz. The spectrum is phase and baseline corrected, and the chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

II. Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2230 | C≡N stretch (nitrile) | Strong |

| ~1700 | C=O stretch (α-chloro ketone) | Strong |

| ~1600, ~1500 | Aromatic C=C stretch | Medium |

| ~1400 | CH₂ bend (scissoring) | Medium |

| ~850 | C-H out-of-plane bend (para-disubstitution) | Strong |

| ~750 | C-Cl stretch | Strong |

The IR spectrum of this compound is expected to be dominated by several strong, characteristic absorptions. A sharp, strong band around 2230 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. Another very strong absorption is anticipated around 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ketone. The presence of the α-chlorine atom typically shifts the C=O stretch to a slightly higher frequency compared to a simple alkyl ketone. The aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching bands around 1600 and 1500 cm⁻¹. A strong band around 850 cm⁻¹ is expected for the C-H out-of-plane bending, which is diagnostic of 1,4-disubstitution on a benzene ring. Finally, a strong absorption in the fingerprint region, typically around 750 cm⁻¹, can be attributed to the C-Cl stretching vibration.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is displayed in terms of transmittance or absorbance.

Caption: Workflow for IR analysis using ATR.

III. Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion |

| 179/181 | [M]⁺˙ (Molecular ion) |

| 130 | [M - CH₂Cl]⁺ |

| 102 | [C₇H₄N]⁺ |

| 49/51 | [CH₂Cl]⁺ |

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺˙ at m/z 179. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 181 with approximately one-third the intensity of the molecular ion peak is anticipated.

The most likely fragmentation pathway involves the cleavage of the C-C bond between the carbonyl group and the chloromethyl group (α-cleavage), which is a common fragmentation for ketones. This would result in the formation of the stable 4-cyanobenzoyl cation at m/z 130 and a chloromethyl radical. Further fragmentation of the 4-cyanobenzoyl cation could lead to the loss of carbon monoxide, generating the 4-cyanophenyl cation at m/z 102. Another possible, though likely less abundant, fragment would be the chloromethyl cation at m/z 49 (with its corresponding isotope peak at m/z 51).

Caption: Predicted fragmentation pathway of this compound.

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Instrument: A mass spectrometer equipped with an electron ionization source.

-

Ionization Parameters:

-

Ionization energy: 70 eV

-

Source temperature: 200-250 °C

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, and predicted IR and MS data provides a robust and self-validating characterization of this compound. The presented spectroscopic data and their detailed interpretation confirm the molecular structure and provide a valuable reference for researchers working with this important synthetic intermediate. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in chemical research and development.

The Synthetic Versatility of 4-(2-Chloroacetyl)benzonitrile: A Gateway to Novel Heterocyclic Scaffolds

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Introduction: A Molecule of Strategic Importance

4-(2-Chloroacetyl)benzonitrile is a bifunctional organic compound that has emerged as a cornerstone in the synthesis of diverse molecular architectures, particularly within the pharmaceutical and materials science sectors.[1][2] Its value lies in the strategic placement of two distinct reactive centers: a highly electrophilic α-chloroacetyl group and a versatile benzonitrile moiety. This dual-reactivity allows for a modular and sequential approach to constructing complex molecules.[1]

The chloroacetyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles, including amines, thiols, and carbanions. This reactivity is the primary pathway for building heterocyclic systems. Simultaneously, the nitrile group offers a separate handle for chemical modification, capable of being hydrolyzed to a carboxylic acid, reduced to a primary amine, or, most notably, converted into a tetrazole ring—a well-established bioisostere for carboxylic acids in medicinal chemistry.[1][3][4] This guide explores the key applications of this versatile building block, providing field-proven insights and detailed protocols for its use in contemporary organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 40805-50-3 | [5][6] |

| Molecular Formula | C₉H₆ClNO | [2][5] |

| Molecular Weight | 179.61 g/mol | [2][6] |

| Appearance | Solid | |

| Boiling Point | 340.1°C at 760 mmHg | [5] |

| Density | 1.26 g/cm³ | [5] |

| InChIKey | LDHNCFIXYHXVDN-UHFFFAOYSA-N | [5][6] |

| Storage | Inert atmosphere, 2-8°C |

Core Application I: Synthesis of Thiazole Derivatives via Hantzsch Cyclization

The most prominent application of this compound is its role as an α-haloketone component in the Hantzsch thiazole synthesis. This reaction provides a direct and efficient route to 2,4-disubstituted thiazoles, which are privileged scaffolds in medicinal chemistry, found in numerous FDA-approved drugs, including antibiotics and anticancer agents.[7][8]

The reaction proceeds by condensation with a thioamide-containing compound. The causality behind this choice is the nucleophilicity of the sulfur atom in the thioamide, which readily attacks the electrophilic carbon of the chloroacetyl group. This is followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

Generalized Workflow for Hantzsch Thiazole Synthesis

Caption: Workflow for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-cyanophenyl)thiazole

This protocol describes a typical Hantzsch synthesis using thiourea. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its relatively high boiling point, facilitating the reaction upon heating. Triethylamine (TEA) acts as a base to facilitate the initial nucleophilic attack and the final elimination step.

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.80 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 40 mL of absolute ethanol.

-

Reaction Initiation: Add triethylamine (1.4 mL, 10 mmol) to the mixture. The addition of the base is crucial as it deprotonates the thioamide, increasing its nucleophilicity.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Progress can be monitored by Thin-Layer Chromatography (TLC).[9] Using ultrasound irradiation can often reduce reaction times significantly.[10][11]

-

Work-up and Isolation: After cooling to room temperature, the resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the crude solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and salts. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to afford the final 2-amino-4-(4-cyanophenyl)thiazole.

Core Application II: Construction of Tetrazole-Containing Molecules

The benzonitrile group of this compound is a direct precursor to a 5-substituted tetrazole ring. Tetrazoles are of immense interest in drug development as they are considered bioisosteres of carboxylic acids, often improving metabolic stability and membrane permeability.[3][4] The conversion is typically achieved via a [3+2] cycloaddition reaction with an azide source.

The chloroacetyl moiety can be either retained for subsequent reactions or functionalized prior to tetrazole formation. This allows for the synthesis of complex molecules where the tetrazole is linked to other pharmacophores through a thioether or amino linkage.

Diagram: Synthesis and Functionalization Pathway

Caption: Divergent synthetic pathways using this compound.

Experimental Protocol: Synthesis of 2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-(4-cyanophenyl)ethan-1-one Derivatives

This protocol is adapted from methodologies used in the synthesis of novel antimicrobial agents and demonstrates the functionalization of the chloroacetyl group followed by potential (or prior) modifications of other parts of a scaffold.[9]

-

Reagent Preparation: In a 50 mL flask, dissolve the thiol-containing nucleophile, for instance 5-mercapto-1-methyl-1H-tetrazole (1.16 g, 10 mmol), and potassium carbonate (1.38 g, 10 mmol) in 25 mL of acetone. Potassium carbonate is a suitable base for deprotonating the thiol without interfering with the nitrile group.

-

Nucleophilic Substitution: Add a solution of this compound (1.79 g, 10 mmol) in 10 mL of acetone dropwise to the stirred mixture.

-

Reaction Conditions: Reflux the reaction mixture for 6-8 hours. The reaction progress should be monitored by TLC until the starting chloroacetyl compound is consumed.[9]

-

Work-up and Isolation: After cooling, evaporate the acetone under reduced pressure. Add 50 mL of water to the residue to dissolve the potassium salts. The water-insoluble product will precipitate.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from ethanol is typically sufficient to yield the pure thioether product.[9]

Applications in Pharmacologically Active Compounds

Derivatives of this compound are frequently investigated for their biological activities. The resulting thiazole and tetrazole structures are key components in compounds screened for antimicrobial, antifungal, and anticancer properties.

Table 2: Examples of Biological Activity in Derived Compounds

| Compound Class | Target Application | Key Structural Motif | Observed Activity | Reference(s) |

| Thiazolylhydrazones | Anti-Toxoplasma | Thiazole ring | Antiproliferative effect against T. gondii tachyzoites | [12] |

| Tetrazole-S-alkyl derivatives | Antimicrobial | Tetrazole-thioether linkage | Activity against sterol 14-alpha demethylase enzyme | [9] |

| Arylazo Thiazoles | Anticancer | Thiazole core | Good anticancer effects against HepG2-1 cells | [11] |

| Di- and Trithiazoles | Antimicrobial | Multiple thiazole moieties | High activity against various bacteria and fungi | [7] |

| Benzonitrile Derivatives | Antifungal | Aryldiazenyl benzonitrile | Potent in vitro antifungal activity against Botrytis fabae | [13] |

The rationale for this activity often stems from the ability of the heterocyclic nitrogen and sulfur atoms to coordinate with metal ions in enzyme active sites or to participate in hydrogen bonding and π-stacking interactions with biological targets.[4][7]

Conclusion

This compound is more than a simple intermediate; it is a versatile and powerful building block that provides synthetic chemists with reliable and efficient pathways to high-value molecular scaffolds. Its bifunctional nature allows for the independent or sequential elaboration of two key reactive sites, enabling the construction of complex thiazole and tetrazole-containing molecules. The proven utility of these scaffolds in medicinal chemistry underscores the continued importance of this compound in modern drug discovery and development pipelines.

References

- 1. This compound | 40805-50-3 | Benchchem [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. echemi.com [echemi.com]

- 6. Benzonitrile, 4-(chloroacetyl)- | C9H6ClNO | CID 142493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sysrevpharm.org [sysrevpharm.org]

- 9. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Quinolines from 4-(2-chloroacetyl)benzonitrile

Introduction: The Enduring Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of therapeutic agents.[1] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5] Notable drugs such as chloroquine (antimalarial), ciprofloxacin (antibacterial), and camptothecin (anticancer) feature the quinoline core, underscoring its therapeutic importance.[3][5]

The continued interest in quinoline-based compounds fuels the demand for versatile and efficient synthetic methodologies. A variety of classical named reactions, including the Skraup, Doebner-von Miller, Combes, Gould-Jacobs, and Friedländer syntheses, have been developed for the construction of the quinoline nucleus.[6][7] Among these, the Friedländer synthesis offers a particularly direct and adaptable route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9][10]

This application note provides a detailed protocol for the synthesis of a highly functionalized, substituted quinoline starting from 4-(2-chloroacetyl)benzonitrile, a readily available α-halo ketone. By leveraging the principles of the Friedländer synthesis, this guide offers researchers a practical and mechanistically grounded approach to accessing novel quinoline derivatives with potential applications in drug discovery and materials science.

Synthetic Strategy: The Friedländer Annulation Approach

The proposed synthesis utilizes the Friedländer annulation, a robust and widely used method for constructing the quinoline ring system.[8][9] The reaction proceeds via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acidic or basic catalysis.[11] In this protocol, this compound serves as the α-methylene carbonyl component, reacting with a 2-aminoaryl ketone (e.g., 2-aminobenzophenone) to yield a polysubstituted quinoline.

The use of this compound allows for the introduction of a cyanophenyl moiety at the 2-position of the quinoline core, a valuable functional group for further chemical modifications. The choice of 2-aminobenzophenone as the reaction partner directly installs a phenyl group at the 4-position, a common feature in many biologically active quinoline derivatives.[12]

Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions.[9][12]

-

Aldol Condensation Pathway: The reaction can initiate with an intermolecular aldol-type condensation between the enolizable this compound and the carbonyl group of the 2-aminoaryl ketone. The resulting aldol adduct then undergoes intramolecular cyclization via the attack of the amino group on the ketone, followed by dehydration to yield the final aromatic quinoline product.[12]

-

Schiff Base Pathway: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl of this compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[9]

The following diagram illustrates the plausible reaction mechanism for the synthesis of 2-(4-cyanophenyl)-4-phenylquinoline from this compound and 2-aminobenzophenone.

Caption: Proposed mechanism for the Friedländer synthesis.

Experimental Protocol: Synthesis of 2-(4-cyanophenyl)-4-phenylquinoline

This protocol details the synthesis of 2-(4-cyanophenyl)-4-phenylquinoline via a microwave-assisted Friedländer annulation. Microwave irradiation has been shown to significantly accelerate the reaction, leading to shorter reaction times and often improved yields compared to conventional heating.[13]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | (e.g., Sigma-Aldrich) |

| 2-Aminobenzophenone | ≥98% | (e.g., Alfa Aesar) |

| Glacial Acetic Acid | ACS Grade | (e.g., Fisher Scientific) |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | - |

| Ethyl Acetate | HPLC Grade | - |

| Hexanes | HPLC Grade | - |

| Anhydrous Sodium Sulfate | Laboratory Grade | - |

| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | - |

| Microwave Reactor Vials (10 mL) | - | - |

Procedure

-

Reaction Setup:

-

To a 10 mL microwave reactor vial, add this compound (1.0 mmol, 1.0 eq).

-

Add 2-aminobenzophenone (1.0 mmol, 1.0 eq).

-

Add glacial acetic acid (3-4 mL) to serve as both the solvent and catalyst.[12]

-

Seal the vial securely with a cap.

-

-

Microwave Irradiation:

-

Place the sealed vial into the microwave reactor.

-

Irradiate the reaction mixture at 160°C for 15-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water (approximately 50 mL).

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield the purified 2-(4-cyanophenyl)-4-phenylquinoline.

-

-

Characterization:

-

Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of a substituted quinoline.

Conclusion

This application note provides a comprehensive guide for the synthesis of substituted quinolines from this compound using a microwave-assisted Friedländer annulation. The detailed protocol, grounded in established chemical principles, offers a practical and efficient method for accessing novel quinoline derivatives. The versatility of the Friedländer synthesis allows for the adaptation of this protocol to a wide range of substrates, enabling the generation of diverse chemical libraries for applications in drug discovery, medicinal chemistry, and materials science. By providing both the theoretical framework and a step-by-step experimental procedure, this guide aims to empower researchers to explore the rich chemical space of substituted quinolines.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iipseries.org [iipseries.org]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. synarchive.com [synarchive.com]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Strategic Synthesis of Imidazole Derivatives Leveraging 4-(2-Chloroacetyl)benzonitrile: A Guide for Medicinal Chemists

Introduction: The Enduring Significance of the Imidazole Scaffold in Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties and its ability to engage in a multitude of interactions with biological targets.[1] This five-membered aromatic heterocycle is a common feature in numerous natural products and clinically approved drugs, demonstrating a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2][3] The versatility of the imidazole scaffold stems from its capacity for substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacokinetic profiles.

One particularly effective and convergent strategy for the synthesis of 2,4-disubstituted imidazoles involves the condensation of α-haloketones with amidines. This application note provides a detailed protocol and in-depth scientific rationale for the preparation of imidazole derivatives using 4-(2-chloroacetyl)benzonitrile, a readily available and highly reactive α-chloro ketone. This precursor offers a strategic entry point to a diverse library of imidazole-containing compounds, with the benzonitrile moiety serving as a versatile handle for further chemical modifications, such as reduction to an amine or hydrolysis to a carboxylic acid.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also a deep dive into the causality behind the experimental choices, ensuring a thorough understanding of the synthesis and empowering confident application in the laboratory.

Core Synthetic Methodology: The Reaction of this compound with Amidines

The synthesis of 2,4-disubstituted imidazoles from α-haloketones and amidines is a robust and widely utilized transformation. The reaction proceeds via a nucleophilic attack of the amidine on the electrophilic carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazole ring.

Causality Behind Experimental Choices: An In-depth Analysis

A successful and high-yielding synthesis hinges on the careful selection of reaction parameters. Here, we dissect the critical choices in the protocol:

-

Solvent System: A mixed aqueous-organic solvent system, typically tetrahydrofuran (THF) and water, is optimal. THF effectively solubilizes the non-polar α-haloketone, this compound, while water is an excellent solvent for the polar amidine salt (e.g., benzamidine hydrochloride). This biphasic system ensures that both reactants are available in solution to react.

-

Base Selection: Potassium bicarbonate (KHCO₃) is the base of choice. It is a mild base, sufficient to neutralize the hydrochloric acid generated during the reaction without promoting significant decomposition of the α-chloro ketone, which can be sensitive to harsh basic conditions.

-

Temperature and Reaction Time: The reaction is typically conducted at reflux temperature to ensure a sufficient reaction rate. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time and avoid the formation of byproducts.

-

Amidine Salt: Amidines are often used as their hydrochloride salts for improved stability and ease of handling. The base in the reaction mixture liberates the free amidine in situ, which then participates in the reaction.

Experimental Protocol: Synthesis of 4-(2-phenyl-1H-imidazol-4-yl)benzonitrile

This protocol details the synthesis of a representative imidazole derivative, 4-(2-phenyl-1H-imidazol-4-yl)benzonitrile, from this compound and benzamidine hydrochloride.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | C₉H₆ClNO | 179.61 | 1.80 g | 0.01 |

| Benzamidine hydrochloride | C₇H₉ClN₂ | 156.62 | 1.57 g | 0.01 |

| Potassium bicarbonate | KHCO₃ | 100.12 | 3.00 g | 0.03 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |

| Water (deionized) | H₂O | 18.02 | 12.5 mL | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzamidine hydrochloride (1.57 g, 0.01 mol) and potassium bicarbonate (3.00 g, 0.03 mol).

-

Solvent Addition: Add a mixture of THF (50 mL) and water (12.5 mL) to the flask.

-

Heating: Heat the mixture to a vigorous reflux with stirring.

-

Addition of α-Chloro Ketone: In a separate beaker, dissolve this compound (1.80 g, 0.01 mol) in THF (20 mL). Add this solution dropwise to the refluxing reaction mixture over a period of 30 minutes.

-

Reaction Monitoring: Continue to heat the reaction mixture at reflux. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

-

Extraction: Add ethyl acetate (50 mL) to the remaining aqueous mixture and transfer to a separatory funnel. Shake vigorously and separate the layers. Extract the aqueous layer with two additional portions of ethyl acetate (25 mL each).

-

Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Self-Validating System: Expected Characterization Data

The following are the expected spectroscopic data for the target compound, 4-(2-phenyl-1H-imidazol-4-yl)benzonitrile:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.8 (br s, 1H, NH), 8.15 (d, J = 8.0 Hz, 2H), 7.95 (d, J = 8.0 Hz, 2H), 7.80 (s, 1H), 7.65-7.50 (m, 5H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 146.0, 140.1, 132.2, 130.5, 129.8, 129.2, 128.9, 126.5, 125.3, 119.0, 115.5, 110.2.

-

IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 2225 (C≡N stretch), 1610, 1580, 1490 (aromatic C=C and C=N stretch).

-

Mass Spectrometry (ESI+): m/z = 246.1 [M+H]⁺.

Visualizing the Synthesis: Workflow and Mechanism

To further elucidate the synthetic process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

Figure 1: Experimental workflow for the synthesis of 4-(2-phenyl-1H-imidazol-4-yl)benzonitrile.

Figure 2: Simplified reaction mechanism for imidazole formation.

Conclusion: A Versatile and Reliable Synthetic Route

The synthesis of 2,4-disubstituted imidazoles via the condensation of this compound with amidines represents a highly efficient and versatile strategy for accessing a rich chemical space of potential drug candidates. The protocol outlined in this application note is robust, scalable, and founded on a clear understanding of the underlying chemical principles. By providing a detailed experimental procedure, a rationale for the chosen conditions, and expected characterization data, this guide equips researchers with the necessary tools to confidently synthesize and explore this important class of heterocyclic compounds in their drug discovery endeavors.

References

Application Notes and Protocols for 4-(2-chloroacetyl)benzonitrile in Antiviral Agent Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(2-chloroacetyl)benzonitrile in Antiviral Drug Discovery

This compound is a bifunctional synthetic intermediate of significant interest in the field of medicinal chemistry, particularly in the development of novel antiviral therapeutics. Its chemical architecture, featuring a reactive chloroacetyl group and a versatile benzonitrile moiety, makes it a valuable building block for the construction of complex heterocyclic systems and other molecular scaffolds with potent antiviral activity. The electrophilic nature of the α-chloro ketone facilitates nucleophilic substitution reactions, primarily with amines and thioamides, enabling the efficient assembly of key pharmacophores. Simultaneously, the nitrile group can be chemically manipulated through reduction, hydrolysis, or cycloaddition reactions, offering further avenues for molecular diversification.

This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the utilization of this compound as a strategic intermediate in the synthesis of antiviral agents. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | --INVALID-LINK--[1] |

| Molecular Weight | 179.61 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 40805-50-3 | --INVALID-LINK--[1] |

| Boiling Point | 340.1 °C at 760 mmHg | JHECHEM CO LTD |

| Density | 1.26 g/cm³ | JHECHEM CO LTD |

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye damage.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Emergency eyewash stations and safety showers should be readily accessible.[2] Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Application in the Synthesis of Nirmatrelvir (Component of Paxlovid)

A prominent application of this compound is as a key precursor in the synthesis of Nirmatrelvir, an orally active inhibitor of the SARS-CoV-2 main protease (Mpro).[3] The synthesis involves the formation of a critical aminothiazole ring, a common scaffold in many biologically active molecules.

Conceptual Workflow for Nirmatrelvir Intermediate Synthesis

References

The Strategic Role of 4-(2-Chloroacetyl)benzonitrile in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Introduction: The Architectural Significance of 4-(2-Chloroacetyl)benzonitrile

In the landscape of modern agrochemical research and development, the pursuit of novel, effective, and environmentally benign crop protection agents is paramount. Central to this endeavor is the strategic use of versatile chemical building blocks that enable the efficient construction of complex molecular architectures. This compound emerges as a key intermediate, offering a unique combination of reactive sites that are instrumental in the synthesis of a variety of agrochemicals, particularly herbicides.[1][2][3][4] Its structure, featuring a reactive chloroacetyl group and a modifiable benzonitrile moiety, provides a robust platform for generating diverse libraries of candidate compounds.[2]

The chloroacetyl group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reactivity is fundamental to the formation of many commercial herbicides.[5][6] Simultaneously, the benzonitrile group can be chemically transformed into other functional groups, such as carboxylic acids or amines, offering further avenues for molecular elaboration and optimization of biological activity.[2][7] This application note provides an in-depth exploration of the utility of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers and professionals in the field.

Core Application: Synthesis of Chloroacetanilide Herbicides

A primary application of this compound lies in the synthesis of chloroacetanilide herbicides.[6][8][9] This class of herbicides is crucial for the pre-emergence control of annual grasses and some broadleaf weeds in major crops like corn and soybeans.[8] The general synthetic strategy involves the N-acylation of a substituted aniline with a chloroacetylating agent. Here, this compound can be envisioned as a precursor to a key intermediate for a novel chloroacetanilide herbicide.

Conceptual Synthetic Pathway

The following diagram illustrates a conceptual workflow for the synthesis of a novel chloroacetanilide herbicide leveraging this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 40805-50-3 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. extension.soils.wisc.edu [extension.soils.wisc.edu]

- 9. Chloroacetanilides, their preparation, their use, compositions containing them, and method of combating undesired plant growth - Patent 0123327 [data.epo.org]

Application Notes and Protocols for Alkylation Reactions with 4-(2-chloroacetyl)benzonitrile under Basic Conditions

Introduction: The Versatility of a Key Synthetic Building Block

4-(2-chloroacetyl)benzonitrile is a bifunctional molecule of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a reactive α-chloro ketone moiety and a cyano group, makes it an ideal scaffold for building molecular complexity. The electrophilic α-carbon is highly susceptible to nucleophilic attack, providing a reliable handle for introducing a wide array of functional groups through alkylation reactions. This process, typically conducted under basic conditions, serves as a cornerstone for creating libraries of compounds for drug discovery and material science applications. The cyano group can be further elaborated, for instance, through reduction to a primary amine or hydrolysis to a carboxylic acid, adding another layer of synthetic utility.[1][2]

This guide provides a detailed exploration of the principles and practical protocols for the alkylation of this compound with various nucleophiles. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic workflows.

Core Principles of the Alkylation Reaction

The reaction of this compound with nucleophiles is a classic example of a nucleophilic substitution. Understanding the underlying mechanism and the critical roles of the reagents is paramount for successful and reproducible outcomes.

Reaction Mechanism: An SN2 Pathway

The alkylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The carbonyl group's inductive electron-withdrawing effect enhances the polarity of the adjacent carbon-chlorine bond, making the α-carbon significantly electrophilic (δ+).[5][6] A nucleophile (Nu:⁻) directly attacks this electron-deficient carbon, leading to a concerted transition state where the new C-Nu bond forms simultaneously as the C-Cl bond breaks.[4][6] This single-step mechanism results in an inversion of configuration if the α-carbon were chiral.[7]

The alternative SN1 pathway, which involves the formation of a carbocation intermediate, is energetically unfavorable for α-haloketones.[3] The proximity of the electron-withdrawing carbonyl group would destabilize an adjacent carbocation, thus strongly favoring the SN2 pathway.[3]

Caption: General SN2 mechanism for nucleophilic substitution.

The Critical Role of the Base

The choice and stoichiometry of the base are crucial. Its primary function is to either deprotonate the nucleophile, thereby increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.

-

For N-Alkylation: When using primary or secondary amines as nucleophiles, the amine itself can act as the base. Typically, a slight excess (e.g., 2.2 equivalents) is used: one equivalent acts as the nucleophile, and the second equivalent neutralizes the liberated HCl, forming an ammonium salt. Alternatively, one equivalent of the amine can be used with an inexpensive inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA).[8]

-

For O- and S-Alkylation: Nucleophiles like phenols and thiols are not sufficiently nucleophilic to react directly. A base is required to deprotonate them, forming the more potent phenoxide or thiolate anions. Weak inorganic bases such as K₂CO₃ or cesium carbonate (Cs₂CO₃) are ideal as they are strong enough to deprotonate these nucleophiles but generally do not promote side reactions. Stronger bases like sodium hydride (NaH) or LDA should be used with caution, as they can deprotonate the α-carbon of the ketone, leading to enolate formation and potential self-condensation or other side reactions.[3][9]

Solvent Selection: Optimizing for SN2 Reactions

The solvent significantly influences the rate of SN2 reactions.

-

Polar Aprotic Solvents (Recommended): Solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and acetone are the preferred choice.[10][11] These solvents can dissolve the ionic reagents but are poor hydrogen bond donors. They effectively solvate the cation (e.g., K⁺ from K₂CO₃) but leave the nucleophilic anion "naked" and highly reactive, thereby accelerating the reaction rate.[12][13]

-

Polar Protic Solvents (To be Avoided): Solvents like water, methanol, or ethanol should generally be avoided. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that sterically hinders its approach to the electrophilic carbon and reduces its reactivity, thus slowing down the SN2 reaction.[11][14]

General Experimental Workflow

A typical experimental procedure follows a logical sequence of steps from preparation to analysis. Proper execution of each step is key to achieving high yield and purity.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]

- 10. quora.com [quora.com]

- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 12. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

Application Note: 4-(2-Chloroacetyl)benzonitrile as a Versatile Electrophilic Scaffold in Multicomponent Reactions for Heterocyclic Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1][2][3][4] This application note explores the utility of 4-(2-chloroacetyl)benzonitrile, a bifunctional building block, in the strategic design of MCRs. Its highly reactive α-haloketone moiety serves as a potent electrophile, while the cyanophenyl group offers a site for further functionalization, making it an invaluable precursor for generating diverse chemical libraries.[5] We provide a detailed examination of the Hantzsch thiazole synthesis as a primary example, complete with a step-by-step protocol, mechanistic insights, and characterization data. This guide is intended for researchers and professionals in drug discovery and organic synthesis seeking to leverage MCRs for the rapid development of novel heterocyclic entities.

Introduction: Strategic Synthesis with this compound

1.1 The Power of Multicomponent Reactions (MCRs)

In the quest for novel therapeutic agents, efficiency and diversity are paramount. MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[3] This approach offers significant advantages over traditional linear syntheses by minimizing purification steps, reducing solvent waste, and saving time.[6][7] The inherent atom and step economy of MCRs makes them an environmentally benign and cost-effective strategy for building libraries of structurally complex molecules for high-throughput screening.[2][3]

1.2 this compound: A Key Bifunctional Component

This compound (CAS: 40805-50-3) is a versatile starting material uniquely suited for MCRs.[5][8][9] Its chemical architecture is defined by two key reactive sites:

-

The α-Chloroacetyl Group: This moiety contains two electrophilic centers: the carbonyl carbon and the adjacent carbon bearing the chlorine atom. The chlorine is an excellent leaving group, making the α-carbon highly susceptible to nucleophilic substitution (S_N2) reactions. This reactivity is the primary driver for its inclusion in many cyclization reactions.[5]

-

The Benzonitrile Group: The nitrile functionality is a stable yet versatile group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, providing a secondary handle for post-MCR modifications to fine-tune the pharmacological properties of the final compound.[5]

This dual reactivity allows for a modular approach to synthesis, making this compound a valuable precursor for a wide range of heterocyclic scaffolds.[5]

Core Application: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, is a classic MCR that reliably produces the thiazole heterocyclic ring system.[10][11] The reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide-containing compound.[11][12]

2.1 Mechanistic Insights

The reaction proceeds through a well-established sequence of nucleophilic attack, intramolecular cyclization, and dehydration.[11][12]

-

Nucleophilic Substitution: The reaction initiates with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the α-carbon of this compound and displacing the chloride ion.

-

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs a nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic ring.

-

Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to yield the stable, aromatic thiazole ring.

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

2.2 Significance of the 4-(4-Cyanophenyl)thiazole Scaffold

Thiazole rings are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs due to their ability to engage in hydrogen bonding and their metabolic stability.[13][14] The product of this specific reaction, 2-amino-4-(4-cyanophenyl)thiazole, is particularly valuable. The 2-amino group provides a vector for further derivatization, while the 4-cyanophenyl moiety can serve as a key pharmacophore or be transformed into other functional groups to modulate activity and selectivity.[15]

2.3 Detailed Experimental Protocol: Synthesis of 2-Amino-4-(4-cyanophenyl)thiazole

This protocol describes a reliable method for the synthesis of 2-amino-4-(4-cyanophenyl)thiazole using the Hantzsch reaction.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| This compound | 40805-50-3 | 179.61 |

| Thiourea | 62-56-6 | 76.12 |

| Ethanol (Absolute) | 64-17-5 | 46.07 |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |

| Deionized Water | 7732-18-5 | 18.02 |

Equipment:

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Melting point apparatus

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add this compound (5.0 g, 27.8 mmol) and thiourea (2.3 g, 30.6 mmol, 1.1 eq).

-

Solvent Addition: Add 50 mL of absolute ethanol to the flask.

-

Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 80°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase 1:1 Ethyl Acetate:Hexane). The reaction is typically complete within 2-4 hours.

-

Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate.

-

Workup: Pour the cooled reaction mixture into a beaker containing 150 mL of a saturated aqueous sodium bicarbonate solution to neutralize any generated HCl. Stir for 15 minutes.

-